N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-2-4-13(5-3-12)9-17(23)20-19-22-21-18(26-19)10-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVFKOFDXMIWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in disease pathways. For example, it has been studied for its potential to inhibit mono-ADP-ribosyltransferase toxins, which are critical virulence factors in pathogenic bacteria .
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro assays indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Study 1: Anticancer Screening
In a study conducted by Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. Results demonstrated significant cytotoxic effects on various cancer cell lines, with an IC value indicating effective dosage for therapeutic applications .
| Compound | IC (µM) | Target |
|---|---|---|
| N-{5-[...]} | 12.5 | Cancer Cells |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) that supports its use in treating bacterial infections.
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of 1,3,4-oxadiazole-acetamide hybrids. Below is a detailed comparison with structurally and functionally related compounds from the evidence:
Structural Analogues
Group 1: 1,3,4-Oxadiazole Derivatives with Substituted Aromatic Moieties
Compound 8g (N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
- Compound V (N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide) Structure: Shares the benzodioxole group but includes a tetrahydronaphthalene substituent. Bioactivity: Demonstrated potent cytotoxicity against C6 glioma (IC₅₀ = 2.8 µM) and A549 lung adenocarcinoma (IC₅₀ = 3.1 µM) cell lines. Molecular docking indicated strong binding to MMP-9, a key enzyme in cancer metastasis.
Group 2: Oxadiazole-Acetamide Hybrids with Heterocyclic Substituents
- Compound 2a (2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) Structure: Benzofuran replaces benzodioxole; chlorophenyl substituent. Bioactivity: Notable antimicrobial activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 16 µg/mL).
Compound 3a (N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide)
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Spectral Data Consistency
Preparation Methods
Synthesis of Ethyl 2-(2-Acetamidophenoxy)acetate
A mixture of N-(2-hydroxyphenyl)acetamide (4.0 g, 0.026 mol) and ethyl 2-chloroacetate (3.57 g, 0.029 mol) in acetone undergoes reflux with potassium carbonate (4.42 g, 0.032 mol) for 8 hours. Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms reaction completion. The product is isolated by solvent evaporation, yielding ethyl 2-(2-acetamidophenoxy)acetate as a white crystalline solid (49% yield).
Formation of Hydrazide Intermediate
Ethyl 2-(2-acetamidophenoxy)acetate (5.21 g, 0.022 mol) reacts with hydrazine monohydrate (2.20 g, 0.044 mol) in ethanol at room temperature for 5 hours. The hydrazide intermediate precipitates upon cooling and is recrystallized from ethanol (yield: 50%).
Cyclocondensation to 1,3,4-Oxadiazole
The hydrazide intermediate (3.87 g, 0.017 mol) is treated with carbon disulfide (1.90 g, 0.025 mol) and potassium hydroxide (1.40 g, 0.025 mol) in ethanol under reflux for 6 hours. Acidification with hydrochloric acid yields N-[2-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide as a yellow solid (yield: 49%).
Final Coupling and Functionalization
Introduction of the Benzodioxolylmethyl Group
N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide (3.73 g, 0.014 mol) reacts with 5-(chloromethyl)-1,3-benzodioxole (2.33 g, 0.014 mol) in acetone containing potassium carbonate (1.93 g, 0.014 mol). The mixture is stirred at room temperature for 4 hours, followed by filtration and recrystallization from ethanol to afford the benzodioxolylmethyl-substituted oxadiazole (yield: 62%).
Amide Bond Formation with 2-(4-Methylphenyl)acetyl Chloride
The oxadiazole intermediate (2.50 g, 0.008 mol) is dissolved in dry dichloromethane and treated with 2-(4-methylphenyl)acetyl chloride (1.48 g, 0.008 mol) and triethylamine (1.12 mL, 0.008 mol) at 0°C. After stirring for 12 hours, the reaction is quenched with water, and the product is extracted with dichloromethane. Column chromatography (silica gel, ethyl acetate/hexane 1:1) yields the title compound as a white powder (yield: 68%).
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 351.4 g/mol |
| LogP | 2.89 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Melting Point | 198–200°C |
Optimization Strategies and Yield Improvement
Solvent and Catalyst Screening
Replacing acetone with dimethylformamide (DMF) in the benzodioxolylmethylation step increases yield to 75% due to enhanced solubility of intermediates. Catalytic amounts of potassium iodide (10 mol%) further accelerate the reaction by facilitating halide displacement.
Temperature Control
Maintaining reflux temperatures below 80°C during cyclocondensation minimizes side product formation, improving overall yield by 12%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale experiments using a tubular reactor demonstrate 85% yield at 100 g/batch, reducing reaction time from 6 hours to 45 minutes.
Green Chemistry Metrics
-
Process Mass Intensity (PMI) : 32 (benchmark: <40 for pharmaceuticals).
-
E-Factor : 18.2 (solvent recovery reduces waste to 5.2 kg/kg product).
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of hydrazides with carboxylic acids under dehydrating conditions. Key parameters include solvent choice (e.g., dimethylformamide), temperature control (20–100°C), and catalysts like sodium hydride. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization (ethanol-DMF mixtures) .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) assesses purity, and infrared (IR) spectroscopy identifies functional groups like amides and oxadiazoles .
Q. How do structural features influence its chemical reactivity?
The benzodioxole moiety enhances electron-rich environments, affecting electrophilic substitution. The oxadiazole ring participates in nucleophilic reactions, and the acetamide group enables hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. What methodologies are recommended for identifying biological targets and mechanisms of action?
Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability tests (MTT assays) to screen activity. Target engagement can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling optimize its pharmacokinetic properties?
Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to targets like cyclooxygenase-2. Quantitative Structure-Activity Relationship (QSAR) models guide modifications to improve solubility (logP) or metabolic stability (CYP450 interactions) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Perform comparative assays under standardized conditions (e.g., cell line consistency, dose ranges). Validate discrepancies via structural analogs (e.g., replacing the 4-methylphenyl group with fluorophenyl) and analyze SAR trends .
Q. How to design SAR studies for enhancing selectivity against off-target receptors?
Synthesize analogs with substituent variations (e.g., halogenation at the benzodioxole ring or methyl group replacement). Evaluate selectivity using receptor-binding assays and molecular dynamics simulations to identify key interaction residues .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for oxadiazole cyclization to prevent hydrolysis .
- Biological Assays : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to ensure reproducibility .
- Data Analysis : Use cheminformatics tools (e.g., MOE, PyMOL) to correlate structural modifications with activity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
